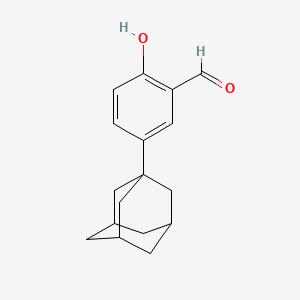

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azetidine-1-sulfonyl)-1-ethyl-3,5-dimethyl-1H-pyrazole, also known as ADMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMP belongs to the class of pyrazole-based compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

A novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety demonstrated significant antimicrobial activities, outperforming reference drugs in some cases. These findings suggest potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, novel heterocyclic compounds containing a sulfonamido moiety were synthesized for use as antibacterial agents, revealing high activities against bacteria (Azab, Youssef, & El-Bordany, 2013).

Synthesis Methods and Chemical Stability

A transition metal-free C−H Sulfonylation and Pyrazole Annulation Cascade method was developed for synthesizing 4‐sulfonyl pyrazoles, offering a practical new method for creating novel pyrazoles with a sulfonyl side chain in the heterocycle (Tian, Wan, & Sheng, 2020). Moreover, a sulfur-functionalized aminoacrolein derivative was used for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of this reagent in the synthesis of pyrazole-4-sulfonamides (Tucker, Chenard, & Young, 2015).

Anti-Cancer Activities

Pyrazolone derivatives bearing biologically active moieties were synthesized and showed promising anticancer activities against a human tumor breast cancer cell line MCF7, highlighting the potential for developing new anti-breast cancer medications (Ghorab, El-Gazzar, & Alsaid, 2014).

Chemical Degradation and Environmental Impact

The chemical degradation of azimsulfuron, a sulfonylurea herbicide, was studied, revealing that hydrolysis was much faster in acidic conditions, leading to the identification of main products of hydrolysis, which is essential for understanding the environmental impact of such chemicals (Boschin, D’Agostina, Antonioni, Locati, & Arnoldi, 2007).

properties

IUPAC Name |

4-(azetidin-1-ylsulfonyl)-1-ethyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-4-13-9(3)10(8(2)11-13)16(14,15)12-6-5-7-12/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYPXNOKTVXCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)

![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)

![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)